molecular formula C6H6BBrO3 B6322938 2-Bromo-5-hydroxyphenylboronic acid CAS No. 958646-68-9

2-Bromo-5-hydroxyphenylboronic acid

Cat. No.: B6322938
CAS No.: 958646-68-9
M. Wt: 216.83 g/mol
InChI Key: QKJBDSZGWFHRBP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Bromo-5-hydroxyphenylboronic acid is primarily used as a reagent in organic synthesis . It is involved in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction . The primary targets of this compound are the organic groups involved in the coupling reaction .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of a boron atom from the boronic ester . This process is crucial in the Suzuki-Miyaura cross-coupling reaction, facilitating the formation of new carbon-carbon bonds .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of two organic groups, facilitated by a palladium catalyst . The protodeboronation of the boronic ester is a key step in this pathway, enabling the formation of new carbon-carbon bonds .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of protodeboronation can be affected by the pH of the environment . At physiological pH, the rate of protodeboronation is considerably accelerated . Therefore, the action, efficacy, and stability of this compound can vary depending on the specific conditions under which it is used .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-hydroxyphenylboronic acid typically involves the bromination of 5-hydroxyphenylboronic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, with a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction, with careful control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-hydroxyphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-hydroxyphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its bromine and hydroxyl groups allow for versatile chemical modifications, making it valuable in various synthetic applications .

Properties

IUPAC Name

(2-bromo-5-hydroxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BBrO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJBDSZGWFHRBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)O)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BBrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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